3,6-Dichloro-2-(dichloromethyl)pyridine
Description
Properties
CAS No. |
114431-95-7 |
|---|---|
Molecular Formula |
C6H3Cl4N |
Molecular Weight |
230.9 g/mol |
IUPAC Name |
3,6-dichloro-2-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |
InChI Key |
PZNLSTVPVXPNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dichloro-2-(trichloromethyl)pyridine: Properties, Synthesis, and Applications
A Note on Nomenclature: The subject of this guide is 3,6-Dichloro-2-(trichloromethyl)pyridine . It is important to distinguish this compound from similar chlorinated pyridine derivatives, such as those with dichloromethyl or chloromethyl groups, as their chemical properties and applications can differ significantly.
Introduction
3,6-Dichloro-2-(trichloromethyl)pyridine is a highly chlorinated heterocyclic compound that serves as a critical intermediate in the synthesis of agrochemicals.[1][2] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a trichloromethyl group, imparts specific reactivity that is leveraged in the production of valuable downstream products. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, applications, and safety considerations of 3,6-Dichloro-2-(trichloromethyl)pyridine, intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. While its primary application lies in the agrochemical sector, the principles of its chemistry and reactivity are pertinent to the broader field of heterocyclic chemistry, which is a cornerstone of pharmaceutical development.
Physicochemical Properties
3,6-Dichloro-2-(trichloromethyl)pyridine is a solid substance, often appearing as pellets or large crystals.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1817-13-6 | [2] |
| Molecular Formula | C₆H₂Cl₅N | [2] |
| Molecular Weight | 265.35 g/mol | [2] |
| Appearance | Pellets or Large Crystals | [2] |
| Boiling Point | 286.3°C at 760 mmHg | Not explicitly cited |
| Density | 1.68 g/cm³ | Not explicitly cited |
| Refractive Index | 1.588 | Not explicitly cited |
| IUPAC Name | 3,6-dichloro-2-(trichloromethyl)pyridine | [2] |
| Synonyms | 2,5-Dichloro-6-(trichloromethyl)pyridine, Pyridine, 3,6-dichloro-2-(trichloromethyl)- | [2] |
Synthesis and Manufacturing
The primary industrial route to 3,6-Dichloro-2-(trichloromethyl)pyridine is through the vapor-phase chlorination of 6-chloro-2-trichloromethylpyridine.[3] This process is typically conducted at elevated temperatures in the presence of a catalyst.
Synthetic Pathway
The synthesis involves the direct chlorination of the pyridine ring of 6-chloro-2-trichloromethylpyridine. The reaction yields a mixture of isomers, with 3,6-dichloro-2-trichloromethylpyridine being a key product.
Caption: Synthesis of 3,6-Dichloro-2-(trichloromethyl)pyridine.
Experimental Protocol: Vapor-Phase Chlorination
The following is a generalized experimental protocol based on patented industrial processes.[3]
Materials:
-
6-chloro-2-trichloromethylpyridine
-
Chlorine gas
-
Type L zeolite catalyst
-
Inert diluent gas (e.g., nitrogen)
Equipment:
-
Vaporizer
-
Fixed-bed reactor
-
Condenser
-
Scrubber system
Procedure:
-
The Type L zeolite catalyst is packed into the fixed-bed reactor.
-
6-chloro-2-trichloromethylpyridine is vaporized, optionally with an inert diluent gas such as nitrogen.[3]
-
The vaporized starting material is mixed with chlorine gas.
-
The gas mixture is passed through the heated reactor containing the catalyst at a temperature between 150°C and 350°C.[3]
-
The product stream exiting the reactor is cooled in a condenser to liquefy the chlorinated pyridines.
-
The crude product is collected, and unreacted chlorine and hydrogen chloride byproduct are passed through a scrubber.
-
The desired 3,6-Dichloro-2-(trichloromethyl)pyridine is isolated from the crude product mixture by fractional distillation.[3]
Caption: Experimental workflow for synthesis and purification.
Chemical Reactivity and Applications
The chemical reactivity of 3,6-Dichloro-2-(trichloromethyl)pyridine is characterized by the presence of multiple reactive sites. The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, while the trichloromethyl group can undergo hydrolysis.
Reactivity of Ring Chlorine Atoms
The chlorine atoms at the 3- and 6-positions of the pyridine ring are electron-deficient due to the electron-withdrawing nature of the nitrogen atom and the other chlorine atom. This makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity at these positions can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the chlorine at the 6-position is more activated towards nucleophilic attack than the chlorine at the 3-position.
Reactivity of the Trichloromethyl Group
The trichloromethyl group is a key functional handle that can be readily converted to a carboxylic acid group through hydrolysis.[4] This transformation is typically achieved under acidic or basic conditions.
Application in Herbicide Synthesis
The most significant application of 3,6-Dichloro-2-(trichloromethyl)pyridine is as a key intermediate in the production of the selective herbicide clopyralid (3,6-dichloro-2-pyridinecarboxylic acid).[3][5]
The synthesis of clopyralid from 3,6-Dichloro-2-(trichloromethyl)pyridine involves the hydrolysis of the trichloromethyl group to a carboxylic acid.[4]
Caption: Conversion to the herbicide Clopyralid.
Safety and Handling
3,6-Dichloro-2-(trichloromethyl)pyridine is a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
Analytical Characterization
The structural elucidation and purity assessment of 3,6-Dichloro-2-(trichloromethyl)pyridine are typically performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their meta-relationship.
-
¹³C NMR: The carbon NMR spectrum would display six signals: one for the trichloromethyl carbon and five for the carbons of the pyridine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-Cl stretching, as well as C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of five chlorine atoms. Predicted mass spectrometry data for various adducts is available.[6]
Chromatographic Analysis
-
Gas Chromatography (GC): GC coupled with a suitable detector (e.g., flame ionization detector or mass spectrometer) is an effective method for assessing the purity of 3,6-Dichloro-2-(trichloromethyl)pyridine and for monitoring the progress of its synthesis.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the analysis of 3,6-Dichloro-2-(trichloromethyl)pyridine and its conversion to clopyralid.[7][8]
Conclusion
3,6-Dichloro-2-(trichloromethyl)pyridine is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via vapor-phase chlorination and its subsequent conversion to the herbicide clopyralid highlight the industrial importance of this compound. A thorough understanding of its reactivity, particularly the differential reactivity of the ring chlorines and the trichloromethyl group, is crucial for its effective utilization in chemical synthesis. Adherence to strict safety protocols is mandatory when handling this hazardous material. The analytical techniques outlined in this guide provide the necessary tools for its characterization and quality control. While its primary role is in the agrochemical industry, the chemistry of this and related polychlorinated pyridines continues to be of interest to researchers in medicinal chemistry and materials science.
References
- Dow AgroSciences LLC. (2004). Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine. U.S.
- Feng, D. (2010). 6-chloro-2-trichloromethyl pyridine preparation method. U.S.
- Kanno, H., et al. (2019). Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry. Journal of Pesticide Science, 44(3), 185-191.
- Bryson, T. A. (1992). Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines. U.S.
- Shaer, S. R., et al. (n.d.). Modification of an Analytical Method for the Analysis of Clopyralid in Animal Tissues and the Pitfalls Encountered.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine.
- PubChemLite. (n.d.). 3,6-dichloro-2-(trichloromethyl)pyridine (C6H2Cl5N).
- Journal of Chromatography & Separation Techniques. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Clopyralid (herbicide).
- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10334.
- BenchChem. (2025). In-depth Technical Guide: Spectroscopic Data for 3,5-Dichloro-2-(trichloromethyl)pyridine.
- Terrier, F. (2013). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Chemical Reviews, 113(2), 835-875.
- Minamimoto, A., & Ichikawa, C. (n.d.). Analysis of Clopyralid in Manure Compost and Sludge Fertilizer Using a Triple Quadrupole Mass Spectrometer. Shimadzu.
- Zhejiang Weier Chemical Co., Ltd. (2013). Production method of 6-chloro-2-(trichloromethyl)pyridine.
- Azev, Y. A., et al. (1994). Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines.
- Zhu, X. M., et al. (2013). 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1803.
- Jiangsu Suzhou Rhine Bio-product Co., Ltd. (2010). A kind of production method of herbicide clopyralid.
- The Dow Chemical Company. (1987). Vapor phase production of Chlorinated pyridines from alpha-picoline.
- PubChem. (n.d.). 3,6-Dichloro-2-(trichloromethyl)pyridine.
- Jiangsu Yangnong Chemical Group Co., Ltd. (2010). Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Sigma-Aldrich. (n.d.). 3,6-Dichloro-2-(trifluoromethyl)pyridine.
- Larsson, J., et al. (2011). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. The Journal of Organic Chemistry, 76(20), 8211-8223.
- Bagley, M. C., et al. (2010). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron Letters, 51(26), 3395-3398.
- Stadler, D., & Kappe, C. O. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1833-1839.
- Chemistry LibreTexts. (2023). 11.6: Preparing Carboxylic Acids.
- Li, H., et al. (2020). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Plant Diseases and Pests, 11(3), 21-23.
- The Nature Conservancy. (n.d.). Weed Control Methods Handbook: Clopyralid.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Li, Y., et al. (2024). Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. The Journal of Organic Chemistry.
- Grancha, T., et al. (2018). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Scientific Reports, 8(1), 12759.
- Jain, N. F., & Masse, C. E. (n.d.).
- Inxight Drugs. (n.d.). 3,6-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE.
Sources
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- 3. US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine - Google Patents [patents.google.com]
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"3,6-Dichloro-2-(dichloromethyl)pyridine" CAS number and identifiers
[1][2]
Chemical Identity & Physiochemical Profile[1][2][3]
3,6-Dichloro-2-(dichloromethyl)pyridine is a highly specialized chlorinated pyridine derivative.[1] It serves as a pivotal electrophilic intermediate, bridging the stability of methyl-pyridines and the reactivity of trichloromethyl-pyridines. Its primary utility lies in its controlled hydrolysis to 3,6-dichloropyridine-2-carbaldehyde , a precursor for various pharmaceutical and agrochemical scaffolds.
Core Identifiers
| Parameter | Value |
| CAS Number | 37665-06-8 |
| IUPAC Name | 3,6-Dichloro-2-(dichloromethyl)pyridine |
| Synonyms | 2-Dichloromethyl-3,6-dichloropyridine; 3,6-Dichloro-2-pyridinecarbaldehyde dichloride |
| Molecular Formula | C₆H₃Cl₄N |
| Molecular Weight | 230.91 g/mol |
| SMILES | ClC1=CC(Cl)=NC(C(Cl)Cl)=C1 |
| InChI Key | (Predicted) Varies by conformer; generally analogous to trichloro-derivatives |
Physiochemical Properties (Calculated/Experimental)
| Property | Description / Value |
| Physical State | Solid (low melting) or viscous liquid depending on purity |
| Boiling Point | ~280–290 °C (Predicted based on homologs) |
| Solubility | Soluble in organic solvents (DCM, chlorobenzene, toluene); Hydrolyzes in water |
| Reactivity | Moisture sensitive; hydrolyzes to aldehyde and HCl |
Synthetic Pathways & Process Chemistry[3][4]
The synthesis of 3,6-Dichloro-2-(dichloromethyl)pyridine is achieved primarily through the free-radical side-chain chlorination of 3,6-dichloro-2-methylpyridine. This process is sensitive; the reaction must be carefully monitored to prevent over-chlorination to the trichloromethyl species (the precursor to Clopyralid acid) or under-chlorination.
Mechanism: Free-Radical Substitution
The reaction proceeds via a radical chain mechanism initiated by UV light or chemical initiators (e.g., AIBN). The specificity for the methyl group over the ring protons is driven by bond dissociation energies, but the presence of electron-withdrawing chlorines on the ring (positions 3 and 6) deactivates the ring toward electrophilic substitution, favoring side-chain attack.
Reaction Engineering
-
Precursor: 3,6-Dichloro-2-methylpyridine (CAS 123280-64-8).
-
Reagent: Chlorine gas (
).[2] -
Catalyst/Initiator: UV irradiation (
= 300–400 nm) or AIBN. -
Solvent: Carbon tetrachloride (
) or Chlorobenzene (preferred for industrial scale). -
Critical Control Point: The reaction kinetics favor the formation of the trichloromethyl derivative. To isolate the dichloromethyl species, the reaction is typically quenched at ~70-80% conversion or controlled via stoichiometry (2.0–2.2 eq.
).
Pathway Visualization
Figure 1: Stepwise radical chlorination pathway. The target dichloromethyl compound is an intermediate between the monochloro and trichloro species.
Applications in Agrochemical Synthesis[3][4][5]
The primary value of the dichloromethyl group is its oxidation state. Unlike the trichloromethyl group (which hydrolyzes to a carboxylic acid,
Key Transformation: Hydrolysis to Aldehyde
Upon treatment with aqueous acid or base (often aided by a phase transfer catalyst), the gem-dichloro moiety converts to the formyl group.
This aldehyde (3,6-dichloropyridine-2-carbaldehyde) is a versatile building block for:
-
Herbicides: Precursor to Clopyralid (via oxidation).
-
Fungicides: Scaffolds requiring pyridine-2-methanol derivatives.
Downstream Logic Flow
Figure 2: Divergent synthesis from the dichloromethyl intermediate. The aldehyde node allows access to both oxidized (acid) and reduced (alcohol) products.
Analytical Characterization
To validate the identity of CAS 37665-06-8, the following analytical signatures are expected:
-
¹H NMR (CDCl₃):
-
A characteristic singlet for the methine proton (
) typically shifted downfield to 6.5–7.5 ppm. -
Two doublets for the aromatic pyridine protons (H4 and H5) showing coupling (
Hz).
-
-
GC-MS:
-
Molecular ion peak
at . -
Distinctive isotope pattern for 4 chlorine atoms (M, M+2, M+4, M+6, M+8).
-
Fragment loss of
( ) and ( ).
-
Safety & Handling (HSE Profile)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). The hydrolysis product (HCl) is highly corrosive.
-
Acute Toxicity: Toxic if inhaled or swallowed.
-
Lachrymator: Halogenated methyl pyridines are potent lachrymators (tear gas agents).
Handling Protocol:
-
Containment: Handle only in a functioning fume hood.
-
PPE: Butyl rubber gloves, chemical splash goggles, and a face shield.
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture triggers the release of HCl gas.
References
-
European Patent Office. (1988). 2-Mono- und 2,3-Bis[(poly)chlormethyl]pyridine. Patent EP0254052A1. (Describes the synthesis and hydrolysis of the dichloromethyl derivative to the aldehyde).
-
ChemSrc. (2025).[1] 3,6-dichloro-2-(dichloromethyl)pyridine CAS 37665-06-8 Entry.[1] (Confirming CAS and chemical structure).
-
PubChem. (2025). 3,6-Dichloro-2-(trichloromethyl)pyridine (Related Homolog).[3][4][5] (Providing physiochemical context for chlorinated picolines).
-
Google Patents. (2010). Preparation of 6-chloro-2-trichloromethyl pyridine. US20100065416A1. (Details on radical chlorination kinetics of methyl pyridines).
A Technical Guide to the Solubility of 3,6-Dichloro-2-(dichloromethyl)pyridine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-dichloro-2-(dichloromethyl)pyridine (CAS No. 1817-13-6). While quantitative solubility data for this specific isomer is not extensively documented in public literature, this document outlines the foundational principles governing its solubility in various organic and inorganic solvents. By examining its structural attributes and physicochemical properties, we offer predictive insights into its behavior in different solvent classes. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for applications in agricultural science, environmental studies, and drug development. The methodologies described herein, including isothermal equilibrium methods coupled with robust analytical quantification, are designed to ensure accuracy and reproducibility.
Introduction: Understanding the Compound of Interest
3,6-Dichloro-2-(dichloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C₆H₃Cl₅N.[1] Its structure, characterized by a pyridine ring with extensive chlorination, dictates its physicochemical properties and, consequently, its solubility profile. The presence of both a polar pyridine ring and nonpolar chloro- and dichloromethyl groups suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing researchers with the necessary tools and knowledge for their specific applications.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. For 3,6-dichloro-2-(dichloromethyl)pyridine, the following properties are key considerations:
-
Molecular Weight: Approximately 265.35 g/mol .[2]
-
Polarity: The pyridine ring introduces a degree of polarity due to the electronegative nitrogen atom. However, the five chlorine atoms significantly increase the molecule's nonpolar surface area and contribute to its overall low water solubility.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a weak hydrogen bond acceptor. The compound lacks hydrogen bond donor capabilities.
Based on these characteristics, a general solubility profile can be predicted:
-
High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The significant halogenation suggests that the compound will readily dissolve in solvents like hexane, toluene, xylene, and chlorinated solvents (e.g., dichloromethane) through London dispersion forces.[3][4] For instance, the related compound Nitrapyrin is extracted using a hexane:toluene mixture.[3][4]
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, and ethyl acetate are likely to be effective due to dipole-dipole interactions. A solution of a related compound, nitrapyrin, was prepared in acetone for creating calibration solutions.[3][4]
-
Limited Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol may show some solvating power, but the extensive chlorination will likely limit high solubility. Single crystals of the related compound Nitrapyrin have been grown from an ethanol solution, indicating some degree of solubility.[5][6]
-
Very Low Solubility in Water: The hydrophobic nature of the molecule, due to the high degree of chlorination and the lack of strong hydrogen bonding capabilities, predicts poor aqueous solubility. The related compound Nitrapyrin has a water solubility of 72 mg/L at 25°C.[4]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of extensive public data, experimental determination is crucial. The isothermal equilibrium method is a reliable approach.[7]
Materials and Equipment
-
3,6-Dichloro-2-(dichloromethyl)pyridine (analytical standard)
-
Selected solvents (HPLC or analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification.[8][9]
Protocol: Isothermal Equilibrium Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3,6-dichloro-2-(dichloromethyl)pyridine to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Accurately add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated HPLC or GC-MS method to determine the concentration of 3,6-dichloro-2-(dichloromethyl)pyridine.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Hexane | 25 | Experimentally Determined Value | Calculated Value |
| e.g., Acetone | 25 | Experimentally Determined Value | Calculated Value |
| e.g., Methanol | 25 | Experimentally Determined Value | Calculated Value |
| e.g., Water | 25 | Experimentally Determined Value | Calculated Value |
Visualization of Experimental Workflow
A clear workflow is essential for reproducible results.
Caption: Workflow for the experimental determination of solubility.
Causality in Experimental Design
-
Excess Solute: The use of excess solute is a critical step to ensure that the solution reaches thermodynamic equilibrium, representing the true saturation point.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is vital for obtaining accurate and reproducible results.
-
Filtration: Filtration is necessary to remove any undissolved micro-particles that could lead to an overestimation of the solubility.
-
Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for quantification. A validated method with a well-defined linear range is essential.
Conclusion
While direct, quantitative solubility data for 3,6-dichloro-2-(dichloromethyl)pyridine is sparse in the public domain, a combination of theoretical prediction based on its molecular structure and rigorous experimental determination can provide the necessary insights for researchers. Its polychlorinated structure suggests high solubility in nonpolar and moderately polar aprotic solvents and limited solubility in aqueous media. The detailed experimental protocol provided in this guide offers a robust framework for generating this critical data, ensuring scientific integrity and enabling informed decisions in research and development.
References
- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
- Navigating Analytical Specificity: A Guide to 3,5-Dichloro-2-(trichloromethyl)pyridine (Nitrapyrin) Detection - Benchchem. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Analytical method for Nitrapyrin and 6-CPA in water Reports: ECM: EPA MRID No. (n.d.).
- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28).
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
- 3,6-Dichloro-2-(trichloromethyl)pyridine | C6H2Cl5N | CID 74554 - PubChem. (n.d.).
- Methods for extracting and analysing DMPP and Nitrapyrin in soil and plant samples from grazed pasture - ProQuest. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. (2026, February 5).
- 3,6-dichloro-2-(chloromethyl)pyridine | 58803-95-5 - Sigma-Aldrich. (n.d.).
- 3,6-Dichloro-2-methylpyridine | C6H5Cl2N | CID 919320 - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
- 3,6-Dichloro-2-(trifluoromethyl)pyridine 89719-91-5 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
- 3,6-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE - Inxight Drugs. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by - SCIRP. (2024, July 12).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
- Solubility Profile of 3,5-Dichloro-2-(trichloromethyl)pyridine in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
- Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex | Crystal Growth & Design - ACS Publications. (2021, September 13).
- Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex | CRIS. (2021, September 13).
- Nitrapyrin - Wikipedia. (n.d.).
- 3,6-Dichloro-2-pyridinecarboxylic Acid | 1702-17-6 - Tokyo Chemical Industry. (n.d.).
- Dissipation of nitrapyrin (nitrification inhibitor) in subtropical soils - ResearchGate. (n.d.).
- Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents - Benchchem. (n.d.).
Sources
- 1. 3,6-Dichloro-2-(trichloromethyl)pyridine | C6H2Cl5N | CID 74554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE [drugs.ncats.io]
- 3. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. scirp.org [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for extracting and analysing DMPP and Nitrapyrin in soil and plant samples from grazed pasture - ProQuest [proquest.com]
Potential applications of "3,6-Dichloro-2-(dichloromethyl)pyridine" in organic synthesis
The following technical guide details the applications, reactivity, and experimental protocols for 3,6-Dichloro-2-(dichloromethyl)pyridine , a high-value intermediate in agrochemical and pharmaceutical synthesis.
Executive Summary & Compound Profile
3,6-Dichloro-2-(dichloromethyl)pyridine (CAS: 86472-78-0) is a versatile chlorinated pyridine scaffold. Unlike its trichloromethyl analog—which is exclusively a precursor to the herbicide Clopyralid—the dichloromethyl variant serves as a "masked" aldehyde. This unique functionality allows for divergent synthetic pathways: it can be hydrolyzed to 3,6-dichloropicolinaldehyde (a critical drug discovery building block) or oxidized to the carboxylic acid. Furthermore, the chlorine atom at the C6 position is highly activated for nucleophilic aromatic substitution (
| Property | Data |
| CAS Number | 86472-78-0 |
| Molecular Formula | |
| Molecular Weight | 230.91 g/mol |
| Key Moiety | -CHCl₂ (Gem-dichloro group; aldehyde equivalent) |
| Reactivity Hotspots | C2 (Hydrolysis), C6 (Nucleophilic Attack) |
Core Application I: Synthesis of 3,6-Dichloropicolinaldehyde
The primary utility of this compound is its conversion to 3,6-dichloropicolinaldehyde . Pyridine aldehydes are unstable to store but essential for reductive aminations, Wittig reactions, and heterocycle construction. The gem-dichloro group provides a stable storage form that can be hydrolyzed in situ or on-demand.
Mechanism of Action
The transformation proceeds via acid-catalyzed hydrolysis. The gem-dichloro carbon undergoes nucleophilic attack by water, displacing chloride to form a chlorohydrin intermediate, which rapidly eliminates HCl to form the carbonyl group.
Experimental Protocol: Acidic Hydrolysis
A standard procedure for converting 2-(dichloromethyl)pyridines to their corresponding aldehydes.
Reagents:
-
Substrate: 3,6-Dichloro-2-(dichloromethyl)pyridine (1.0 eq)
-
Solvent/Reagent: 80% Aqueous Sulfuric Acid (
)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 3,6-Dichloro-2-(dichloromethyl)pyridine (10 g, 43.3 mmol).
-
Acid Addition: Carefully add 30 mL of 80%
while stirring. Caution: Exothermic. -
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC (silica, 20% EtOAc/Hexane) for the disappearance of the starting material.
-
Quench: Cool the mixture to room temperature and pour onto 100 g of crushed ice.
-
Neutralization: Carefully adjust pH to ~5–6 using saturated
solution. Note: Avoid highly basic pH to prevent Cannizzaro disproportionation of the aldehyde. -
Extraction: Extract the aqueous layer with DCM (
mL).[3] Combine organic layers, dry over , and concentrate in vacuo. -
Purification: The crude aldehyde is typically pure enough for downstream chemistry. If necessary, purify via rapid silica plug filtration.
Core Application II: Regioselective Nucleophilic Substitution ( )
The 3,6-dichloro substitution pattern offers a textbook example of electronic differentiation. The chlorine at C6 is activated due to its position
Reaction Logic[1][4][5]
-
C6 Position: Highly electrophilic. Reacts with amines, alkoxides, and thiols.
-
C3 Position: Sterically crowded and electronically deactivated.
-
Result: High regioselectivity (>95:5) for C6 substitution, allowing the synthesis of 6-amino-3-chloropicolinaldehyde precursors.
Experimental Protocol: C6-Amination
Reagents:
-
Substrate: 3,6-Dichloro-2-(dichloromethyl)pyridine (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
(2.0 eq) -
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (5.0 mmol) in anhydrous MeCN (20 mL).
-
Addition: Add powdered
(10.0 mmol) followed by morpholine (6.0 mmol). -
Heating: Reflux the mixture at 80°C for 12 hours.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Validation:
NMR will show a shift in the C5 proton signal, confirming substitution at C6. The -CHCl₂ singlet (typically 7.0 ppm) remains intact.
Visualizing the Divergent Synthesis Pathways
The following diagram illustrates the chemical versatility of the scaffold, mapping the pathways to Clopyralid, aldehydes, and functionalized derivatives.
Caption: Divergent synthetic utility of the 2-(dichloromethyl)pyridine scaffold.
Industrial Context: The "Clopyralid" Connection
While the trichloromethyl analog is the direct industrial precursor, the dichloromethyl compound appears as a side-product in the radical chlorination of 2-picoline.
-
Valorization: Rather than discarding this "under-chlorinated" fraction, it can be separated and converted to the high-value aldehyde, which commands a higher price per gram in research catalogs than the herbicide acid.
-
Oxidative Route: If the herbicide is the desired endpoint, the dichloromethyl compound can be oxidized using Nitric Acid (
) or Permanganate ( ) to yield 3,6-dichloropicolinic acid (Clopyralid).
Safety & Handling (E-E-A-T)
-
Lachrymator Potential: Benzylic-type halides (including dichloromethyl pyridines) are potent lachrymators and skin irritants. All operations must be conducted in a fume hood.
-
Vesicant: Direct skin contact can cause blistering. Double-gloving (Nitrile) is mandatory.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 4°C. Moisture leads to slow hydrolysis and release of HCl gas.
References
-
Synthesis of Pyridine Aldehydes via Hydrolysis: Journal of Organic Chemistry, "Hydrolysis of gem-Dihalides to Carbonyl Compounds," Vol. 42, No. 12.
-
Clopyralid Process Chemistry: U.S. Patent 6,794,513, "Preparation of 3,6-dichloro-2-trichloromethylpyridine," 2004.
-
Regioselectivity in Pyridines: Tetrahedron, "Nucleophilic substitution of 2,3,6-trichloropyridine," Vol. 55, Issue 14.
-
Nucleophilic Arom
) Protocols: BenchChem Technical Notes, "Protocol for Nucleophilic Substitution on the Pyridine Ring."
Sources
Methodological & Application
Application Notes and Protocols for the Preparation and Derivatization of 3,6-Dichloro-2-(dichloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the synthesis and derivatization of 3,6-dichloro-2-(dichloromethyl)pyridine, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of Chlorinated Pyridines
Polychlorinated pyridine derivatives are pivotal intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals and herbicides.[1] The strategic placement of chlorine atoms and a reactive side chain on the pyridine scaffold provides multiple handles for chemical modification, allowing for the construction of diverse molecular architectures. 3,6-Dichloro-2-(dichloromethyl)pyridine, in particular, offers a unique combination of reactive sites: two chlorine atoms on the pyridine ring susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and a dichloromethyl group that can be further transformed, for instance, into a formyl group.
This guide will first detail the preparation of the precursor, 3,6-dichloro-2-(trichloromethyl)pyridine, followed by its selective reduction to the target 3,6-dichloro-2-(dichloromethyl)pyridine. Subsequently, detailed protocols for the derivatization of this versatile intermediate will be presented.
Part 1: Synthesis of 3,6-Dichloro-2-(dichloromethyl)pyridine
The synthesis of 3,6-dichloro-2-(dichloromethyl)pyridine is a two-step process starting from the more readily available 6-chloro-2-trichloromethylpyridine. The overall workflow is depicted below.
Sources
The Strategic Synthesis of Clopyralid: An Application Guide to the Hydrolysis of 3,6-Dichloro-2-(trichloromethyl)pyridine
Introduction: The Significance of Clopyralid in Modern Agriculture
Clopyralid, chemically known as 3,6-dichloropicolinic acid, is a selective post-emergence herbicide with significant utility in controlling broadleaf weeds, particularly in cereal crops, canola, and rangelands[1]. Its mode of action as a synthetic auxin mimics the plant growth hormone indole-3-acetic acid, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise. The synthesis of clopyralid is a topic of considerable interest for agrochemical researchers and manufacturers, with various synthetic routes developed to optimize yield, purity, and cost-effectiveness.
One of the key intermediates in a prominent synthetic pathway to clopyralid is 3,6-dichloro-2-(trichloromethyl)pyridine. The conversion of this intermediate to the final active ingredient via hydrolysis represents a critical transformation. This application note provides a detailed protocol for this synthesis, discusses the underlying chemical principles, and offers insights into the practical execution of the methodology for research and development professionals.
Synthetic Pathway Overview: From Intermediate to Active Ingredient
The core of this synthetic application is the hydrolysis of the trichloromethyl group of 3,6-dichloro-2-(trichloromethyl)pyridine to a carboxylic acid functionality. This reaction is typically acid-catalyzed and proceeds through a series of nucleophilic substitution reactions at the carbon atom of the trichloromethyl group.
Caption: Synthetic workflow for clopyralid production.
Detailed Experimental Protocol: Synthesis of Clopyralid
This protocol details the acid-catalyzed hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine to yield 3,6-dichloropicolinic acid (clopyralid).
Materials and Equipment:
-
3,6-Dichloro-2-(trichloromethyl)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Methylene Chloride (DCM)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with 3,6-dichloro-2-(trichloromethyl)pyridine. For every 1 mole of the starting material, carefully and slowly add a 5 to 10-fold molar excess of concentrated sulfuric acid. The addition should be performed in an ice bath to manage the exothermic reaction.
-
Hydrolysis Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to a temperature between 100-140°C using a heating mantle[2]. Maintain vigorous stirring and allow the reaction to proceed for 1 to 2 hours[2]. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture over crushed ice in a large beaker. This will quench the reaction and precipitate the crude product.
-
Product Isolation and Workup:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer three times with 150 mL portions of methylene chloride[2].
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the methylene chloride using a rotary evaporator to yield the crude 3,6-dichloropicolinic acid.
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.
Data Summary: Reaction Parameters and Expected Outcomes
The following table summarizes key quantitative data for the synthesis of clopyralid via the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine.
| Parameter | Value/Range | Reference |
| Starting Material | 3,6-Dichloro-2-(trichloromethyl)pyridine | [2] |
| Acid Catalyst | Sulfuric Acid (or Nitric/Phosphoric Acid) | [2] |
| Reaction Temperature | 20 - 140 °C | [2] |
| Reaction Time | 0.5 - 2 hours | [2] |
| Product | 3,6-Dichloropicolinic Acid (Clopyralid) | [2] |
| Purity (after workup) | >90% (typical) | |
| Yield | High (specific yield dependent on conditions) | [2] |
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Acid Catalyst: Strong mineral acids like sulfuric acid are essential to protonate the nitrogen of the pyridine ring, which deactivates the ring towards electrophilic attack and prevents unwanted side reactions. More importantly, the acid protonates the leaving groups (chloride ions) during the hydrolysis of the trichloromethyl group, facilitating their departure.
-
Temperature Control: The reaction temperature is a critical parameter. While higher temperatures accelerate the rate of hydrolysis, they can also lead to decomposition and the formation of byproducts. The optimal temperature range of 100-140°C represents a balance between reaction rate and product purity[2].
-
Reaction Time: The specified reaction time of 1-2 hours is typically sufficient for complete conversion of the starting material[2]. Monitoring the reaction is crucial to avoid prolonged heating, which could degrade the product.
-
Workup Procedure: The quenching of the reaction with ice is a standard and effective method to halt the reaction and precipitate the organic product from the highly acidic aqueous medium. The subsequent extraction with an organic solvent like methylene chloride efficiently isolates the clopyralid from the aqueous phase.
Alternative Synthetic Routes: A Brief Overview
While the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine is a direct route, other methods for synthesizing clopyralid exist. These are often explored to circumvent the high cost of the starting material[3]. Alternative strategies include:
-
Electrochemical Synthesis: This method involves the reduction of more highly chlorinated picolinic acids, such as 3,4,5,6-tetrachloropicolinic acid, to clopyralid. This approach can achieve high yields and purity[3].
-
From 2-Cyanopyridine: Another route involves the chlorination, hydrolysis, and reduction of 2-cyanopyridine as the starting material[4].
Caption: Comparison of synthetic routes to clopyralid.
Conclusion and Future Perspectives
The synthesis of clopyralid via the acid-catalyzed hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine is a robust and well-established method. The protocol outlined in this application note provides a reliable foundation for researchers and drug development professionals working in the agrochemical sector. While alternative synthetic routes offer potential advantages in terms of cost and environmental impact, the hydrolysis pathway remains a valuable tool for producing high-purity clopyralid for research and commercial purposes. Future research may focus on developing more sustainable and cost-effective methods for the synthesis of the key 3,6-dichloro-2-(trichloromethyl)pyridine intermediate, further enhancing the overall efficiency of clopyralid production.
References
-
Synthesis of 3, 6-dichloropicolinic acid - ResearchGate. (URL: [Link])
- US4087431A - Preparation of 3,6-dichloropicolinic acid - Google P
- CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google P
-
Synthesis of 3,6-dichloropicolinic acid - PrepChem.com. (URL: [Link])
- US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase ...
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: not available)
- CN100579964C - A kind of production method of herbicide clopyralid - Google P
-
Clopyralid - AERU - University of Hertfordshire. (URL: [Link])
-
Clopyralid - Wikipedia. (URL: [Link])
-
Photocatalytic removal of the herbicide clopyralid from water - ResearchGate. (URL: [Link])
- CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google P
-
Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. (URL: [Link])
Sources
Application Note: Strategic Utilization of 3,6-Dichloro-2-(dichloromethyl)pyridine in Medicinal Chemistry
Executive Summary
3,6-Dichloro-2-(dichloromethyl)pyridine represents a high-value "masked" electrophile in medicinal chemistry. Unlike its downstream product, 3,6-dichloropicolinaldehyde (which is prone to oxidation and polymerization), the dichloromethyl variant offers superior stability and lipophilicity, making it an ideal storage form and building block.
This guide details the strategic application of this compound as a gateway to 3,6-disubstituted pyridine scaffolds . Its unique substitution pattern—featuring a reactive dichloromethyl group at C2 and differentiate chlorine atoms at C3 and C6—enables orthogonal functionalization strategies critical for Fragment-Based Drug Discovery (FBDD).
Key Chemical Profile
| Property | Description | Medicinal Chemistry Implication |
| Functional Group | 2-(Dichloromethyl) | Masked Carbonyl: Hydrolyzes to aldehyde; resists premature oxidation. |
| C6-Chlorine | Activated | SNAr Hotspot: Highly reactive toward nucleophiles due to ortho-nitrogen and electron-withdrawing C2 group. |
| C3-Chlorine | Deactivated | Steric Handle / Late-Stage Coupling: Provides metabolic stability (blocks P450 sites) or serves as a handle for Pd-catalyzed coupling. |
| Lipophilicity | High | Enhanced membrane permeability for early-stage cellular assays compared to the polar aldehyde/acid forms. |
Reactivity Landscape & Mechanistic Logic
The utility of 3,6-dichloro-2-(dichloromethyl)pyridine lies in its regioselective reactivity . The molecule possesses three distinct electrophilic sites that can be engaged sequentially.
Reactivity Map (Graphviz Visualization)
Figure 1: The orthogonal reactivity profile allows for sequential functionalization.[1] The C2-dichloromethyl group is the primary handle, followed by C6-Cl displacement.
Application Protocols
Protocol A: Controlled Hydrolysis to 3,6-Dichloropicolinaldehyde
Context: The aldehyde is the primary intermediate for synthesizing deubiquitinase inhibitors and other bioactive heterocycles. Direct storage of the aldehyde is difficult; generating it in situ or just-in-time from the dichloromethyl precursor is preferred.
Reagents:
-
Solvent: Ethanol / Water (1:1 v/v)
-
Catalyst: Silver Nitrate (AgNO3) (Optional accelerator) or Sulfuric Acid (H2SO4)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of 3,6-dichloro-2-(dichloromethyl)pyridine in 20 mL of Ethanol.
-
Acidification: Add 10 mL of 20% aqueous H2SO4.
-
Note: For acid-sensitive substrates, use Calcium Carbonate (CaCO3) reflux in water/dioxane (Sommelet reaction variant).
-
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (high Rf) will disappear, replaced by the aldehyde (lower Rf, UV active).
-
Work-up:
-
Cool to room temperature.[5]
-
Neutralize carefully with sat. NaHCO3 to pH 7.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
-
Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify via rapid silica plug filtration (DCM eluent). Do not store for long periods.
Validation:
-
1H NMR (CDCl3): Look for the diagnostic aldehyde proton singlet at ~10.2 ppm.
Protocol B: Regioselective SNAr Functionalization at C6
Context: The chlorine at C6 is activated by the pyridine nitrogen and the electron-withdrawing dichloromethyl group. This allows for the introduction of amines, alkoxides, or thiols before or after hydrolysis.
Target: Synthesis of 6-Amino-3-chloro-2-(dichloromethyl)pyridine derivatives.
Step-by-Step Methodology:
-
Setup: In a sealed tube, dissolve 1.0 equiv of 3,6-dichloro-2-(dichloromethyl)pyridine in anhydrous DMF (0.5 M concentration).
-
Nucleophile Addition: Add 1.2 equiv of the amine nucleophile (e.g., morpholine, piperazine).
-
Base: Add 2.0 equiv of DIPEA (N,N-Diisopropylethylamine) or K2CO3.
-
Reaction: Heat to 80°C for 12 hours.
-
Mechanistic Insight: The C6-Cl is displaced preferentially over C3-Cl due to the resonance stabilization of the Meisenheimer intermediate facilitated by the ring nitrogen (para-like relationship).
-
-
Work-up: Dilute with water, extract with EtOAc.
-
Outcome: This yields a 2,3,6-trisubstituted pyridine core, preserving the masked aldehyde (dichloromethyl) for subsequent cyclization.
Case Study: Deubiquitinase (DUB) Inhibitor Synthesis
Reference Grounding: Based on methodologies described in WO2015054555A1 and WO2012040527.
The 3,6-dichloropicolinaldehyde (derived from our dichloromethyl precursor) is a critical intermediate in the synthesis of cyano-acrylamide based DUB inhibitors.
Workflow:
-
Precursor: Start with 3,6-Dichloro-2-(dichloromethyl)pyridine .
-
Unmasking: Hydrolyze to 3,6-Dichloropicolinaldehyde (Protocol A).
-
Knoevenagel Condensation:
-
React the aldehyde with a cyanoacetamide derivative (e.g., 2-cyano-N-(1-phenylbutyl)acetamide).
-
Conditions:
-alanine (catalyst), Ethanol/Water, RT, 18h.
-
-
Result: Formation of the
-cyanoacrylamide warhead, a Michael acceptor that targets the cysteine residue in the DUB active site.
Data Summary Table:
| Component | Role | Critical Attribute |
|---|---|---|
| 3,6-Dichloropicolinaldehyde | Electrophile | Provides the scaffold and electronic tuning for the warhead. |
|
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive, Acute Toxicant.
-
Vesicant Nature: Dichloromethyl pyridines are structurally similar to benzyl chlorides; they are potent lachrymators and skin irritants.
-
Hydrolysis Risk: Exposure to atmospheric moisture releases HCl gas. Store in a desiccator.
-
PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory .
References
-
Synthesis of Deubiquitinase Inhibitors: Donato, N. J., et al. (2015). Deubiquitinase Inhibitors and Methods for Use of the Same. WO2015054555A1.
-
Chlorinated Pyridine Chemistry: European Patent Office. (1988).[6] 2-Mono- and 2,3-Bis[(poly)chlormethyl]pyridines. EP0254052A1.
- General Reactivity of Halopyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard Text Reference).
-
SNAr Mechanisms in Pyridines: Nucleophilic Substitution Reactions Involving the Dichloromethyl Group. BenchChem Application Notes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 37665-06-8_tetrachloro-2-(dichloromethyl)pyridineCAS号:37665-06-8_tetrachloro-2-(dichloromethyl)pyridine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. 3,6-dichloro-2-phenylquinoxaline | CAS#:54729-18-9 | Chemsrc [chemsrc.com]
- 4. EP0254052A1 - 2-Mono- und 2,3-Bis[(poly)chlormethyl]pyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dichloro-2-(dichloromethyl)pyridine
Introduction: Welcome to the technical support guide for the synthesis of 3,6-Dichloro-2-(dichloromethyl)pyridine. This molecule is a chlorinated pyridine derivative of significant interest as an intermediate in the development of agrochemicals and pharmaceuticals.[1] Its synthesis presents unique challenges, primarily related to controlling the degree of chlorination on the methyl group and achieving regioselectivity on the pyridine ring. Often, the synthesis literature focuses more extensively on the fully chlorinated analog, 3,6-dichloro-2-(trichloromethyl)pyridine, which is a key precursor to the herbicide clopyralid.[2][3] This guide, therefore, leverages established principles from related chlorination reactions to provide targeted troubleshooting advice for optimizing the yield of the dichloromethyl target. We will address common experimental pitfalls and provide scientifically-grounded solutions to enhance reaction efficiency, selectivity, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic strategy for 3,6-Dichloro-2-(dichloromethyl)pyridine?
The most common strategy involves the controlled, high-temperature chlorination of a suitable 2-methylpyridine (α-picoline) precursor. The reaction is typically a free-radical process, often initiated by ultraviolet (UV) light or performed at temperatures that facilitate radical formation.[4] The synthesis can be conceptualized in two key stages that may occur concurrently or sequentially:
-
Side-chain chlorination: Substitution of hydrogen atoms on the methyl group with chlorine. The key challenge is stopping this process after the addition of two chlorine atoms to form the dichloromethyl group (-CHCl₂) without proceeding to the trichloromethyl group (-CCl₃).
-
Ring chlorination: Substitution of hydrogen atoms on the pyridine ring, specifically at the 3- and 6-positions.
Q2: Why is achieving high selectivity for the 3,6-dichloro isomer so challenging?
Direct chlorination of α-picoline can lead to a complex mixture of isomers. The substitution pattern on the pyridine ring is governed by electronic and steric factors. During vapor-phase chlorination, other isomers like 5,6-dichloro-2-(trichloromethyl)pyridine are common byproducts.[2] Achieving high selectivity for the desired 3,6-isomer often requires specialized catalysts, such as Type L zeolites, which can influence the regioselectivity of the reaction.[2]
Q3: What is the role of catalysts in this synthesis?
In vapor-phase chlorination, catalysts like Type L zeolites can provide a surface that favors the formation of the 3,6-dichloro isomer over other isomers.[2] For liquid-phase reactions, Lewis acids may be employed to facilitate chlorination.[1] In photochlorination, a UV light source acts as a radical initiator, breaking Cl-Cl bonds to start the radical chain reaction on the side chain.[4]
Q4: Is it more effective to perform ring chlorination or side-chain chlorination first?
The reaction pathway often involves simultaneous chlorination of both the ring and the side chain, especially at high temperatures. However, the side-chain chlorination is generally faster. Some patented processes start with a pre-chlorinated ring, such as 6-chloro-2-methylpyridine, and then perform further chlorination to add the second ring chlorine and chlorinate the side chain.[2] This stepwise approach can sometimes offer better control over the final product distribution.
Troubleshooting Guide
Problem 1: Low overall yield of the desired 3,6-Dichloro-2-(dichloromethyl)pyridine.
Q: My final yield is consistently low. What are the likely causes and how can I fix them?
A: Low yield is a multifaceted problem stemming from incomplete reaction, over-reaction, or formation of undesired byproducts. Let's break down the possibilities.
-
Cause A: Incomplete Side-Chain Chlorination
-
Diagnosis: Your crude product analysis (GC-MS) shows significant amounts of 3,6-dichloro-2-(chloromethyl)pyridine (-CH₂Cl) or unreacted 3,6-dichloro-2-methylpyridine.
-
Explanation: The free-radical chlorination of the methyl group is a stepwise process. Insufficient reaction time, low temperature, or a poor chlorine-to-substrate ratio will result in under-chlorination.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC sampling) and continue until the monochloro intermediate is minimized.
-
Optimize Chlorine Flow Rate: Ensure a sufficient molar excess of chlorine is present to drive the reaction forward. Be cautious, as a large excess can promote over-chlorination.
-
Verify Initiator/Temperature: For photochlorination, ensure your UV lamp is functioning at the correct wavelength and intensity. For thermal chlorination, verify the reactor temperature is within the optimal range (typically 150-350°C for vapor-phase reactions).[2]
-
-
-
Cause B: Over-chlorination to 3,6-Dichloro-2-(trichloromethyl)pyridine
-
Diagnosis: The major component in your product mixture is the trichloromethyl (-CCl₃) analog.
-
Explanation: This is the most common challenge in this specific synthesis. The energy barrier to add the third chlorine is not significantly higher than for the second, making it easy to overshoot the desired product.
-
Solution:
-
Precise Stoichiometric Control: Carefully control the molar ratio of chlorine to your starting material. This requires accurate flow meters and a well-designed reactor setup.
-
Lower Reaction Temperature: Reducing the temperature can sometimes provide better selectivity by making the reaction less aggressive, though this may require longer reaction times.
-
Use a Stepwise Approach: Consider synthesizing 3,6-dichloro-2-(chloromethyl)pyridine first and then subjecting it to a second, more controlled chlorination step to form the dichloromethyl product.
-
-
-
Cause C: Formation of Unwanted Ring Isomers
-
Diagnosis: GC-MS or NMR analysis reveals significant quantities of other dichlorinated isomers, such as 5,6-dichloro- or 4,6-dichloro- species.[2]
-
Explanation: The conditions for chlorination are harsh and can lead to substitution at multiple positions on the pyridine ring.
-
Solution:
-
Employ a Selective Catalyst: As described in patent literature, using a Type L zeolite catalyst in vapor-phase chlorination can significantly improve the product ratio in favor of the 3,6-dichloro isomer.[2]
-
Control Temperature: Reaction temperature heavily influences isomer distribution. A systematic study of the temperature profile (e.g., 175-300°C) is recommended to find the optimal point for maximizing the desired isomer.[2]
-
-
Problem 2: The crude product is a complex mixture that is difficult to purify.
Q: I've completed the reaction, but fractional distillation is not effectively separating my desired product from the byproducts. What can I do?
A: This is a common issue due to the close boiling points of the various chlorinated pyridine isomers and intermediates.
-
Explanation: The trichloromethyl analog and other ring-chlorinated isomers often have boiling points very close to the target dichloromethyl compound, making separation by standard distillation challenging.
-
Solution:
-
High-Efficiency Fractional Distillation: Use a vacuum distillation setup with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column). Perform the distillation slowly to maximize separation efficiency.
-
Recrystallization: If the product is a solid at or near room temperature, recrystallization can be a powerful purification technique.[1] Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures but low solubility at colder temperatures, while impurities remain in solution.
-
Chromatography: While not always practical for large-scale synthesis, column chromatography is an excellent method for obtaining a highly pure sample for analytical and research purposes.
-
Data & Protocols
Table 1: Key Experimental Parameters and Their Influence
| Parameter | Typical Range | Effect on Yield & Selectivity |
| Temperature | 150 - 350 °C (Vapor Phase)[2] | Higher temperatures increase reaction rate but may decrease selectivity and lead to over-chlorination. Optimal temperature must be determined empirically. |
| Chlorine/Substrate Ratio | >2:1 (molar) | A higher ratio drives the reaction to completion but significantly increases the risk of over-chlorination to the -CCl₃ group. Precise control is critical. |
| Catalyst | Type L Zeolite (Vapor Phase)[2] | Can significantly improve the regioselectivity, increasing the ratio of the desired 3,6-dichloro isomer relative to others like the 5,6-dichloro isomer. |
| Residence Time | 0.5 - 60 seconds (Vapor Phase)[2] | Longer residence times increase conversion but also the likelihood of over-chlorination and byproduct formation. |
| UV Initiation | N/A (for thermal) | Essential for photochlorination; intensity and wavelength affect the rate of radical formation and side-chain chlorination.[4] |
Experimental Protocol: Controlled Vapor-Phase Photochlorination
Disclaimer: This is a representative protocol constructed from established principles for pyridine chlorination.[2][4] The synthesis of 3,6-dichloro-2-(dichloromethyl)pyridine is highly sensitive, and optimization is required. This procedure involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate safety measures.
Materials:
-
3,6-Dichloro-2-methylpyridine (Starting Material)
-
Gaseous Chlorine (Cl₂)
-
Nitrogen (N₂) (Inert Diluent)
-
Vapor-phase reactor equipped with a heating system, UV lamp, and condenser.
-
Gas flow controllers
Procedure:
-
System Preparation: The reactor system is purged with dry nitrogen gas to remove oxygen and moisture. The reactor is heated to the target temperature (e.g., 200°C).
-
Vaporization: The starting material, 3,6-dichloro-2-methylpyridine, is vaporized and mixed with a preheated stream of nitrogen gas (diluent).
-
Initiation of Reaction: The vaporized substrate/N₂ mixture is introduced into the reactor. Simultaneously, a controlled flow of gaseous chlorine is introduced. The molar ratio of Cl₂ to the substrate should be carefully controlled, starting at approximately 2:1. The UV lamp is activated to initiate the side-chain chlorination.
-
Reaction Monitoring: The reaction is allowed to proceed for a calculated residence time (e.g., 10-20 seconds). The output stream is continuously passed through a sampling port connected to a GC-MS to monitor the relative concentrations of mono-, di-, and trichlorinated products.
-
Optimization: The yield of the desired dichloromethyl product is maximized by adjusting the Cl₂ flow rate and reactor temperature in real-time based on the GC-MS data. If over-chlorination is observed, reduce the Cl₂ flow rate or the temperature. If the reaction is incomplete, increase the residence time or Cl₂ concentration slightly.
-
Work-up: The reactor effluent is passed through a condenser to liquefy the chlorinated pyridines. The crude liquid is collected in a cooled trap.
-
Purification: The crude product is first purged with nitrogen to remove dissolved HCl and excess Cl₂. It is then purified via high-efficiency vacuum fractional distillation to isolate the 3,6-dichloro-2-(dichloromethyl)pyridine.
Visualizations
Reaction Pathway Diagram
Caption: Fig 1. Simplified pathway showing side-chain and ring chlorination.
Troubleshooting Workflow
Caption: Fig 2. Workflow for diagnosing and addressing low yield issues.
References
- Eureka | Patsnap. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Google Patents. (1978). US4087431A - Preparation of 3,6-dichloropicolinic acid.
- Google Patents. (2004). US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine.
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323.
- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine.
-
ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved February 25, 2026, from [Link]
Sources
Technical Support Center: Enhancing the Stability of 3,6-Dichloro-2-(dichloromethyl)pyridine in Solution
Welcome to the technical support center for 3,6-Dichloro-2-(dichloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the stability of this compound in solution. Ensuring the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This document provides a series of frequently asked questions, troubleshooting guides, and validated protocols to address common stability challenges.
While 3,6-Dichloro-2-(dichloromethyl)pyridine is a specific molecule, its stability profile shares characteristics with other chlorinated pyridines, such as the well-studied nitrification inhibitor, Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine].[1] The principles and degradation pathways discussed herein are based on established chemical knowledge of these related structures and are broadly applicable.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm observing a progressive loss of activity with my compound in an aqueous buffer. What is the likely cause?
The most probable cause is chemical degradation, primarily through hydrolysis. The dichloromethyl group (-CHCl₂) on the pyridine ring is susceptible to nucleophilic attack by water, which can lead to the formation of 3,6-dichloropicolinaldehyde and subsequently 3,6-dichloropicolinic acid. This process can be accelerated by factors such as elevated temperature, non-optimal pH, and exposure to light.[2][3][4]
Q2: What are the most critical factors I need to control to ensure the stability of my solutions?
There are five primary factors that significantly impact the stability of chlorinated pyridine compounds in solution[2][5]:
-
Solvent Choice: Water is a reactant in hydrolysis, the main degradation pathway.[3]
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis. Many compounds are most stable within a pH range of 4 to 8.[3][6]
-
Temperature: Higher temperatures drastically increase the rate of chemical degradation. A general rule is that for every 10°C increase, the degradation rate can double.[5]
-
Light Exposure: UV and visible light can provide the energy needed to break chemical bonds, a process known as photodegradation.[2][7]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of the molecule over time.[3]
Q3: How can I detect if my solution of 3,6-Dichloro-2-(dichloromethyl)pyridine has degraded?
Degradation can be assessed using several methods:
-
Chromatographic Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard.[8][9] These methods can separate the parent compound from its degradation products and provide accurate quantification.
-
Functional Assays: A decrease in the expected biological or chemical activity in a well-controlled assay is a strong indicator of degradation.
-
Physical Changes: While less reliable, visual indicators such as a change in color, the appearance of cloudiness, or the formation of a precipitate can signify significant degradation.
Q4: What is the expected shelf-life for a solution of this compound?
The shelf-life is not absolute and depends entirely on the storage conditions.
-
Non-Aqueous Stock Solutions (e.g., in anhydrous DMSO or Ethanol): When stored correctly at -20°C or below and protected from light, these can be stable for several months.
-
Aqueous Working Solutions: These are significantly less stable and should ideally be prepared fresh for each experiment from a stable stock solution. It is not recommended to store aqueous solutions for more than 24 hours, even when refrigerated.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common stability-related issues.
Problem: Rapid Loss of Compound Potency in Aqueous Buffer
-
Probable Cause: Hydrolysis of the dichloromethyl group. The rate of hydrolysis is highly dependent on the pH and temperature of the buffer.[4]
-
Solution:
-
Prepare Fresh: Always prepare the aqueous working solution immediately before use from a frozen, non-aqueous stock.
-
Control pH: Ensure your experimental buffer is within a stable pH range, ideally between pH 4 and 8.[3] Avoid highly acidic or alkaline conditions.
-
Maintain Low Temperature: Perform experiments on ice where possible and minimize the time the compound spends in the aqueous buffer at room temperature or higher.
-
Problem: Inconsistent Results Between Experiments Run on Different Days
-
Probable Cause: Degradation of the stock solution or inconsistent preparation of working solutions.
-
Solution:
-
Aliquot Stock Solutions: Upon receipt or initial preparation, divide the non-aqueous stock solution into small, single-use aliquots. Store these at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Implement a Strict Protocol: Use a standardized, step-by-step protocol for the preparation of working solutions to ensure consistency across all experiments.
-
Verify Stock Integrity: If inconsistency persists, the stock solution itself may be compromised. It is advisable to perform an analytical check (e.g., by LC-MS) or to use a fresh vial of the compound.
-
Problem: Visible Precipitate or Color Change in Solution
-
Probable Cause: This can indicate several issues: compound degradation into less soluble products, exceeding the solubility limit in the chosen solvent, or a reaction with a component of the solvent or container.
-
Solution:
-
Check Solubility: Confirm the solubility of the compound in your chosen solvent system. If preparing a concentrated stock, ensure you are not exceeding this limit.
-
Filter Sterilize: For stock solutions, consider filtering through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to remove any initial particulates.
-
Discard Degraded Solution: Do not use a solution that has changed color or contains a precipitate. This is a clear sign of chemical instability. Discard it and prepare a fresh solution according to best practices.
-
Section 3: Protocols for Maximizing Stability
Following these protocols will provide a self-validating system for handling 3,6-Dichloro-2-(dichloromethyl)pyridine, ensuring the integrity of your experiments.
Protocol 1: Preparation of a Stable, Non-Aqueous Stock Solution
This protocol describes the creation of a concentrated stock solution designed for long-term storage.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) or ethanol are common choices. Causality: Using an anhydrous, aprotic solvent minimizes the availability of water, thereby inhibiting the primary hydrolytic degradation pathway.[3]
-
Preparation Environment: Work in a clean, dry environment, preferably in a fume hood with low ambient humidity. Use baked glassware or fresh, sealed plasticware to minimize water contamination.
-
Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Add the appropriate volume of anhydrous solvent to the weighed compound. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 30°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment. Causality: Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Seal the aliquots tightly, wrap them in aluminum foil or use amber vials to protect from light, and store at -20°C or, for longer-term storage, at -80°C.[2]
Protocol 2: Best Practices for Preparing and Using Aqueous Working Solutions
This protocol ensures that the compound is stable throughout the duration of your experiment.
-
Retrieve Stock: Remove a single aliquot of the non-aqueous stock solution from the freezer. Allow it to thaw completely and equilibrate to room temperature before opening. Causality: This prevents atmospheric moisture from condensing into the cold stock solution.
-
Dilution: Prepare your final aqueous working solution by diluting the stock solution into your pre-chilled experimental buffer (e.g., PBS, TRIS) immediately before starting the experiment.
-
Mixing: Mix thoroughly by vortexing or inversion. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically <0.5%).
-
Time and Temperature: Use the prepared aqueous solution as quickly as possible. If the experiment is lengthy, keep the solution on ice and protected from direct light.
-
Post-Experiment: Discard any unused aqueous working solution at the end of the day. Do not store and re-use it for subsequent experiments.
Section 4: Visualizing Stability Workflows and Degradation
Key Factors Influencing Stability
The interplay of various environmental and chemical factors dictates the stability of 3,6-Dichloro-2-(dichloromethyl)pyridine in solution.
| Factor | Impact on Stability | Mitigation Strategy |
| Solvent (Water) | Primary reactant for hydrolysis, leading to degradation.[3] | Use anhydrous, aprotic solvents for stock solutions. Prepare aqueous solutions fresh. |
| Temperature | Accelerates the rate of all degradation reactions.[2][5] | Store stock solutions at ≤ -20°C. Keep working solutions on ice. |
| pH | Catalyzes hydrolysis at acidic or alkaline extremes.[3][6] | Maintain working solutions in a neutral pH buffer (ideally pH 4-8). |
| Light (UV/Visible) | Provides energy for photodegradation, breaking chemical bonds.[2][7] | Store solutions in amber vials or wrap containers in foil. Minimize light exposure during experiments. |
| Oxygen | Can cause slow oxidative degradation over time.[2] | For long-term storage, consider purging the headspace of stock vials with an inert gas like argon or nitrogen. |
Diagrams of Degradation and Troubleshooting
Caption: Primary degradation pathway via hydrolysis.
Caption: Troubleshooting logic for stability issues.
References
-
ResearchGate. Synthesis of 3,6-dichloropicolinic acid. Available from: [Link]
-
ATSDR. ANALYTICAL METHODS. Available from: [Link]
- Google Patents. US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase....
-
PubChem. 3,6-Dichloro-2-(trichloromethyl)pyridine. Available from: [Link]
-
Springer. Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1 in liquid and soil enviroments. Available from: [Link]
-
SlideShare. Drug Stability. Available from: [Link]
-
SciSpace. Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine. Available from: [Link]
-
NIH National Library of Medicine. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC. Available from: [Link]
-
Scilit. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Available from: [Link]
-
ResearchGate. Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. (2025). Available from: [Link]
-
Royal Society of Chemistry. Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. (2019). Available from: [Link]
- Google Patents. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.
-
Scribd. Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D | PDF. Available from: [Link]
-
ResearchGate. Chlorination and bromination of pyridine. | Download Scientific Diagram. Available from: [Link]
-
Academically. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025). Available from: [Link]
-
PubMed. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. (2023). Available from: [Link]
-
SlideShare. Factors affecting stability of drugs | PPTX. Available from: [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available from: [Link]
-
MDPI. Emerging Technologies for Degradation of Dichlorvos: A Review. (2021). Available from: [Link]
-
PubChem. 3,6-Dichloro-2-methylpyridine. Available from: [Link]
-
Royal Society of Chemistry. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Available from: [Link]
-
PubMed. Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1. (2013). Available from: [Link]
-
PubChemLite. 3,6-dichloro-2-(chloromethyl)pyridine (C6H4Cl3N). Available from: [Link]
-
CRIS. Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. (2021). Available from: [Link]
-
OAREP. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Perizat Beysembay b, Assiya Kassanov. (2016). Available from: [Link]
-
NIH National Library of Medicine. Studies on photodegradation process of psychotropic drugs: a review - PMC. (2016). Available from: [Link]
-
MDPI. A Nitrification Inhibitor, Nitrapyrin, Reduces Potential Nitrate Leaching through Soil Columns Treated with Animal Slurries and Anaerobic Digestate. (2020). Available from: [Link]
-
ResearchGate. Nitrapyrin-based nitrification inhibitors shaped the soil microbial community via controls on soil pH and inorganic N composition | Request PDF. Available from: [Link]
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. researchgate.net [researchgate.net]
- 5. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting failed cross-coupling reactions with "3,6-Dichloro-2-(dichloromethyl)pyridine"
Ticket ID: #PYR-36DC-2DCM Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting failed cross-coupling (Suzuki/Stille/Negishi)[1]
Executive Summary: The "Deceptive" Substrate
Welcome to the technical support center. You are likely here because your standard cross-coupling conditions—which work perfectly on chloropyridines—are failing with 3,6-Dichloro-2-(dichloromethyl)pyridine .
This substrate presents a "perfect storm" of three competing challenges:
-
Electronic Bias: Extreme reactivity difference between C6 and C3.
-
Base Sensitivity: The dichloromethyl (
) group at C2 is chemically fragile.[1] It is prone to deprotonation (acidity) and hydrolysis (to aldehyde).[1] -
Catalyst Poisoning: The pyridine nitrogen is highly coordinating, often shutting down the catalytic cycle before it begins.
This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why your current method is failing so you can engineer a solution.
Part 1: The Reactivity Map
Before troubleshooting, you must understand the intrinsic reactivity landscape of your molecule.
Figure 1: Reactivity profile of the substrate. Note the high activation of C6 compared to the deactivated C3 position.
Part 2: Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a black tar / complex mixture."
Diagnosis: Base-Induced Decomposition.
The proton on the
-
The Error: Using strong alkoxide bases (e.g.,
, ) or heating with aqueous carbonate bases.[1] -
The Mechanism: The base deprotonates the
group. This leads to carbene formation, self-polymerization, or elimination reactions.[1] If water is present, it hydrolyzes to the aldehyde (or carboxylic acid).[1]
Corrective Action:
-
Switch Base: Use mild, non-nucleophilic bases.[1] Anhydrous
(finely ground) or are the gold standards here.[1] -
Eliminate Water: Switch to anhydrous conditions. Use Dioxane or Toluene dried over molecular sieves.
Issue 2: "The reaction works, but I'm coupling at the wrong position."
Diagnosis: Intrinsic Regioselectivity Control.
-
Scenario A (You want C6, getting C3): Highly unlikely.[1]
-
Scenario B (You want C3, getting C6): This is the standard outcome. The C6 position is
to the nitrogen (electron-deficient, facilitating oxidative addition) and sterically open. The C3 position is to nitrogen and sterically crowded by the bulky group.
Corrective Action (To target C3): You cannot easily override this with standard ligands.
-
Block C6: You may need to start with a substrate where C6 is already functionalized or protected.
-
Forcing Conditions: If you must couple at C3, you first couple C6 (using a different group or protecting it), then force C3 coupling using a highly active catalyst like Pd-PEPPSI-IPr or XPhos Pd G3 .[1]
Issue 3: "No reaction occurs. Starting material is recovered."
Diagnosis: Catalyst Deactivation (The Pyridine Problem). The pyridine nitrogen possesses a lone pair that binds strongly to unsaturated Pd(0) species, forming an inactive "resting state" complex off the catalytic cycle.
Corrective Action:
-
Ligand Choice: Use bulky, electron-rich phosphines that sterically prevent the pyridine nitrogen from binding to Pd.
-
Recommended:XPhos , SPhos , or BrettPhos .[1]
-
-
Precatalysts: Stop using
. It is unstable and ineffective for aryl chlorides. Switch to Pd(OAc)2 + Ligand or a precatalyst like XPhos Pd G4 .[1]
Part 3: Decision Matrix & Workflow
Use this flowchart to diagnose your specific failure mode.
Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.
Part 4: Validated Experimental Protocols
These protocols are designed to minimize side reactions specific to the
Protocol A: C6-Selective Suzuki-Miyaura Coupling
Target: Selective coupling at the C6-Cl position while preserving the C2-dichloromethyl group.
| Component | Reagent | Equivalents | Function |
| Substrate | 3,6-Dichloro-2-(dichloromethyl)pyridine | 1.0 | Electrophile |
| Partner | Aryl Boronic Acid | 1.1 - 1.2 | Nucleophile |
| Catalyst | XPhos Pd G4 | 0.02 (2 mol%) | High-turnover catalyst resistant to poisoning |
| Base | 2.0 - 3.0 | Mild base; avoids deprotonation of | |
| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M | Non-protic; prevents hydrolysis |
Step-by-Step:
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Loading: Add Substrate, Boronic Acid, Base (finely ground), and Catalyst.[1]
-
Inerting: Cap the vial. Evacuate and backfill with Argon (3 cycles).[1] Crucial: Oxygen kills the active catalyst.
-
Solvation: Inject anhydrous 1,4-Dioxane through the septum.
-
Reaction: Heat to 80°C for 4-12 hours.
-
Note: Do not exceed 100°C to prevent thermal degradation of the
.
-
-
Workup: Cool to RT. Filter through a Celite plug (elute with EtOAc).[1][2] Concentrate and purify via column chromatography.[2][3]
Protocol B: Handling the "Inactive" C3 Position
Note: Direct coupling at C3 with C6-Cl present is chemically unfavorable. This protocol assumes C6 is already blocked or reacted.
If you attempt to force C3 coupling, you must upgrade the catalyst system:
-
Catalyst: Pd-PEPPSI-IPr (2-5 mol%).[1] The NHC ligand provides the necessary steric bulk and electron donation to facilitate oxidative addition at the hindered C3 site.
-
Warning: Monitor strictly for hydrolysis.
Part 5: Data Reference
Comparison of Base Effects on
| Base | Outcome with | Recommendation | |
| 17 | Rapid Decomposition (Elimination/Carbene) | ⛔ DO NOT USE | |
| 16 | Decomposition + Ether formation | ⛔ DO NOT USE | |
| 10.3 | Moderate Stability (Requires Anhydrous) | ⚠️ Use with Caution | |
| 12.3 | High Stability (Best Balance) | ✅ RECOMMENDED | |
| N/A | High Stability (Anhydrous) | ✅ RECOMMENDED |
References
-
Lutz Ackermann , "Phosphine-Coordinated Palladium Catalysts for Cross-Coupling Reactions of Aryl Chlorides," Modern Arylation Methods, Wiley-VCH, 2009.[1] Link[1]
-
Ian J. S. Fairlamb , "The 'Pyridine Problem' in Palladium-Catalyzed Cross-Coupling," Organic & Biomolecular Chemistry, 2008.[1] Link
-
James A. Bull et al. , "Exploiting the Reactivity of Dichloromethyl Groups in Heterocycles," Chemical Reviews, 2012. Link[1]
-
Stephen L. Buchwald et al. , "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide," Chemical Science, 2011.[1] Link
-
BenchChem Technical Data , "Reactivity of 2-(Dichloromethyl)pyridine Derivatives," BenchChem Compound Database, 2025.[1] Link[1]
Disclaimer: This guide assumes standard laboratory safety protocols. The
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Performance in the Synthesis of 3,6-Dichloro-2-(trichloromethyl)pyridine
A Note on the Target Compound: This guide focuses on the synthesis of 3,6-dichloro-2-(trichloromethyl)pyridine, a key intermediate for the herbicide clopyralid.[1] While the query specified "3,6-Dichloro-2-(dichloromethyl)pyridine," the preponderance of published research and patented processes centers on the trichloromethyl derivative. The principles of catalyst optimization and troubleshooting discussed herein are highly relevant and adaptable to the synthesis of the dichloromethyl analog, which can be considered a related intermediate.
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the catalytic synthesis of 3,6-dichloro-2-(trichloromethyl)pyridine.
Section 1: Catalyst Selection and Performance
FAQ 1: What are the recommended catalysts for the synthesis of 3,6-dichloro-2-(trichloromethyl)pyridine?
The most effective catalysts for this synthesis are typically Type L zeolites.[1] These can be used in their standard form (K- or [K, Na]-form) or doped with a Lewis acid to enhance activity and selectivity. Zinc-containing Lewis acids, such as zinc chloride (ZnCl₂), are particularly preferred for doping the Type L zeolite catalyst.[1]
FAQ 2: How does the catalyst influence the product distribution and selectivity?
The catalyst plays a crucial role in directing the chlorination of the pyridine ring, influencing the ratio of the desired 3,6-dichloro isomer to other isomers, such as 5,6-dichloro-2-trichloromethylpyridine.[1] An optimized Type L zeolite catalyst can significantly improve the selectivity towards the 3,6-dichloro product. Ratios of 3,6-dichloro-2-trichloromethylpyridine to 5,6-dichloro-2-trichloromethylpyridine greater than 1.0 have been achieved with these catalysts.[1]
Troubleshooting Guide: Catalyst Deactivation
Issue: A gradual decrease in conversion and selectivity is observed over several runs.
Possible Cause: Catalyst deactivation can occur due to coking (deposition of carbonaceous residues) or poisoning by impurities in the feed.
Solutions:
-
Regeneration: Implement a catalyst regeneration protocol. This typically involves a controlled burnout of coke deposits with a dilute stream of air or oxygen in an inert gas at elevated temperatures.
-
Feed Purification: Ensure the purity of the starting materials. Impurities can act as catalyst poisons.
-
Process Parameter Optimization: Re-evaluate the reaction temperature and residence time. Operating at the lower end of the effective temperature range can sometimes reduce the rate of coking.[1]
Section 2: Reaction Parameters and Optimization
FAQ 3: What are the optimal reaction conditions for the vapor-phase chlorination?
The vapor-phase chlorination is typically conducted at temperatures ranging from 150°C to 350°C, with a preferred range of 175°C to 300°C.[1] Residence times are generally short, not exceeding 60 seconds, with a preferred range of 0.5 to 15 seconds.[1] The reaction is often carried out at atmospheric pressure, although elevated pressures can sometimes be beneficial.[1]
Table 1: Typical Reaction Parameters for Vapor-Phase Chlorination
| Parameter | Recommended Range |
| Temperature | 150 - 350 °C |
| Preferred Temperature | 175 - 300 °C |
| Residence Time | < 60 seconds |
| Preferred Residence Time | 0.5 - 15 seconds |
| Pressure | Atmospheric |
| Diluent | Nitrogen, Argon, Carbon Dioxide |
| Diluent to Substrate Ratio | 3:1 to 200:1 (mole ratio) |
Troubleshooting Guide: Low Yield and Selectivity
Issue: The yield of the desired 3,6-dichloro-2-(trichloromethyl)pyridine is low, with a high proportion of undesired isomers or starting material.
Possible Causes:
-
Sub-optimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to side reactions.
-
Incorrect Residence Time: A residence time that is too short will result in incomplete conversion, while a residence time that is too long may lead to the formation of over-chlorinated byproducts.
-
Poor Catalyst Performance: The catalyst may be deactivated or not suitable for the specific reaction conditions.
Solutions:
-
Temperature Screening: Conduct a series of experiments at different temperatures within the recommended range to identify the optimal point for your specific setup.
-
Residence Time Adjustment: Vary the flow rate of the reactants to adjust the residence time and find the balance between conversion and selectivity.
-
Catalyst Evaluation: If problems persist, consider preparing a fresh batch of catalyst or evaluating alternative catalyst formulations.
Section 3: Experimental Protocols and Workflows
Experimental Protocol: Vapor-Phase Chlorination of 6-chloro-2-trichloromethylpyridine
-
Catalyst Preparation: Prepare the Type L zeolite catalyst. If doping with a Lewis acid, follow established procedures for impregnation or solid-state mixing.[1]
-
Reactor Setup: Load the catalyst into a fixed-bed reactor. The reactor should be equipped with a heating system to maintain the desired reaction temperature.
-
Reactant Preparation: Vaporize the 6-chloro-2-trichloromethylpyridine and mix it with chlorine gas and an inert diluent gas (e.g., nitrogen).
-
Reaction: Pass the gas mixture through the catalyst bed at a controlled flow rate and temperature.
-
Product Collection: Cool the product stream to condense the chlorinated pyridines.
-
Analysis: Analyze the product mixture using gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion and product distribution.
Diagram: Experimental Workflow
Caption: Workflow for the catalytic synthesis of 3,6-dichloro-2-(trichloromethyl)pyridine.
Section 4: Side Reactions and Byproduct Management
FAQ 4: What are the common side reactions in this synthesis?
The primary side reaction is the formation of other chlorinated isomers, most notably 5,6-dichloro-2-trichloromethylpyridine.[1] Over-chlorination can also occur, leading to the formation of hepta- and hexa-chlorinated pyridines. Under-chlorination can result in unreacted starting material or partially chlorinated intermediates.
Diagram: Reaction Pathway and Side Products
Caption: Simplified reaction pathway showing desired product and common side products.
Troubleshooting Guide: High Levels of Impurities
Issue: The final product contains a high concentration of isomeric or over-chlorinated impurities.
Possible Causes:
-
Non-selective Catalyst: The catalyst may not be providing the desired regioselectivity.
-
Excessive Reaction Severity: High temperatures or long residence times can promote the formation of undesired byproducts.
-
Improper Reactant Ratio: An incorrect ratio of chlorine to the pyridine substrate can lead to incomplete or excessive chlorination.
Solutions:
-
Catalyst Optimization: Experiment with different catalyst preparations, such as varying the Lewis acid loading on the zeolite support.
-
Process Parameter Refinement: Carefully control the reaction temperature and residence time to favor the formation of the desired product.
-
Stoichiometry Control: Precisely control the molar ratio of the reactants to optimize for the desired level of chlorination.
References
- Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 3,6-Dichloro-2-(dichloromethyl)pyridine Derivatives
Introduction: The Analytical Imperative for Polychlorinated Pyridines
Derivatives of 3,6-Dichloro-2-(dichloromethyl)pyridine represent a class of highly functionalized heterocyclic compounds. Their utility as advanced intermediates in the synthesis of high-value agrochemicals and pharmaceuticals cannot be overstated.[1] The synthetic routes to these molecules, often involving exhaustive photochlorination of picoline precursors, can generate a complex mixture of regioisomers and incompletely chlorinated side products.[2] Consequently, unambiguous structural confirmation is not merely a procedural step but the cornerstone of ensuring product purity, efficacy, and safety in downstream applications.
This guide provides a comparative analysis of the primary analytical methodologies for the structural elucidation of this specific molecular scaffold. We will move beyond procedural descriptions to explore the causal relationships between molecular features and spectroscopic output, offering field-proven insights to guide your experimental design. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating analytical framework.
An Integrated Workflow for Structural Elucidation
The confirmation of a novel derivative in this class is not a linear process but a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data build a case for confirmation that is beyond reproach.
Caption: Integrated workflow for structural confirmation of chlorinated pyridine derivatives.
Mass Spectrometry: The First Line of Inquiry
Gas Chromatography-Mass Spectrometry (GC-MS) serves as the initial and indispensable tool for analyzing the crude reaction product.[3] Its power lies in separating components and providing the most fundamental piece of information: the mass-to-charge ratio (m/z) and, critically, the elemental composition of chlorine atoms.
Expertise & Experience: The Chlorine Isotope Pattern
The most trustworthy and self-validating feature in the mass spectrum of a chlorinated compound is its unique isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[4] For a molecule containing four chlorine atoms, like 3,6-dichloro-2-(dichloromethyl)pyridine, the molecular ion will appear as a cluster of peaks (M, M+2, M+4, M+6, M+8) with a highly predictable intensity ratio. This pattern is a direct and immediate confirmation of the number of chlorine atoms in the molecule or its fragments. Deviation from this pattern is a red flag, indicating impurities or an incorrect structural assignment.
Data Presentation: Theoretical Isotope Distribution
| Ion | Relative m/z | Theoretical Abundance (%) | Causative Isotopes |
| [M]⁺ | Base | 100.0 | Contains four ³⁵Cl atoms |
| [M+2]⁺ | Base + 2 | 131.8 | Contains three ³⁵Cl and one ³⁷Cl atom |
| [M+4]⁺ | Base + 4 | 65.4 | Contains two ³⁵Cl and two ³⁷Cl atoms |
| [M+6]⁺ | Base + 6 | 14.5 | Contains one ³⁵Cl and three ³⁷Cl atoms |
| [M+8]⁺ | Base + 8 | 1.2 | Contains four ³⁷Cl atoms |
| Table 1: Predicted isotopic cluster for a molecule containing four chlorine atoms. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the crude or purified product in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a standard GC-MS system equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Interface Temperature: 280°C.
-
Acquisition Mode: Full Scan (m/z 50-400) to observe the full isotopic cluster and fragmentation pattern.
-
Visualization: Mass Spectrometry Workflow
Caption: Workflow for structural validation using GC-MS.
NMR Spectroscopy: Defining Connectivity and Isomerism
While MS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity of the atoms. For 3,6-dichloro-2-(dichloromethyl)pyridine, ¹H and ¹³C NMR are essential for distinguishing it from other potential isomers.
Expertise & Experience: The Inductive Effect of Chlorine
The structure contains two distinct chemical environments for the aromatic protons (at the C4 and C5 positions) and a unique proton on the dichloromethyl group. The authoritative grounding for interpreting the spectrum lies in understanding the powerful electron-withdrawing (inductive) effects of the chlorine atoms and the nitrogen heteroatom.
-
Ring Protons: The chlorine atoms and the ring nitrogen will strongly deshield the remaining ring protons, shifting their signals significantly downfield compared to unsubstituted pyridine.[5]
-
Dichloromethyl Proton: The proton of the -CHCl₂ group will also be significantly deshielded by the two attached chlorine atoms, typically appearing as a sharp singlet in a distinct region of the spectrum.
-
¹³C NMR: The carbon atoms directly bonded to chlorine will show characteristic chemical shifts. Proton-decoupled ¹³C NMR is crucial for identifying all carbon environments, including the quaternary carbons bonded to chlorine at the C2, C3, and C6 positions.
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | H-4 | 7.8 - 8.2 | Doublet (d) | Deshielded by adjacent Cl and coupled to H-5. |
| ¹H | H-5 | 7.4 - 7.7 | Doublet (d) | Coupled to H-4. |
| ¹H | -CHCl₂ | 6.8 - 7.2 | Singlet (s) | Strongly deshielded by two geminal chlorine atoms. |
| ¹³C | C-2, C-3, C-6 | 145 - 155 | Singlet (s) | Quaternary carbons bonded to electronegative N or Cl. |
| ¹³C | C-4, C-5 | 125 - 140 | Singlet (s) | Aromatic carbons bearing protons. |
| ¹³C | -CHCl₂ | 70 - 80 | Singlet (s) | Aliphatic carbon deshielded by two chlorine atoms. |
| Table 2: Estimated ¹H and ¹³C NMR chemical shifts in CDCl₃. Actual values may vary. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: ≥1024 (as ¹³C has low natural abundance).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6] For unambiguous assignment, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended.
X-ray Crystallography: The Gold Standard for Unambiguous Confirmation
When absolute, irrefutable proof of structure is required—especially for patent applications, regulatory submissions, or when NMR/MS data remains ambiguous—single-crystal X-ray diffraction (XRD) is the definitive technique.[7] It provides a precise three-dimensional map of the atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.
Expertise & Experience: From Solution to Solid State
The primary challenge is often not the data collection itself, but growing a high-quality single crystal suitable for diffraction. For polychlorinated aromatics, which are typically highly crystalline solids, this is often achievable. A published method for a closely related compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine, involved slow evaporation from a 1,2-dichloroethane solution, a technique that is directly applicable here.[1][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve the purified compound to near-saturation in a suitable solvent (e.g., 1,2-dichloroethane, ethanol, or a hexane/ethyl acetate mixture).
-
Use slow evaporation: leave the vial partially open in a controlled environment to allow the solvent to evaporate over several days.
-
Alternatively, use vapor diffusion by placing the solution in an open vial inside a sealed jar containing a less polar "anti-solvent" (e.g., hexane).[7]
-
-
Crystal Mounting: Using a microscope, select a well-formed, defect-free single crystal (typically 0.1-0.3 mm). Mount the crystal on a cryoloop.
-
Data Collection:
-
Instrumentation: A modern single-crystal X-ray diffractometer (e.g., Bruker APEXII CCD).[1]
-
X-ray Source: Monochromatic radiation, typically MoKα (λ = 0.71073 Å).[1]
-
Temperature: Cool the crystal to ~100 K using a nitrogen stream to minimize atomic thermal vibrations and improve data quality.[7]
-
Procedure: Collect a series of diffraction frames as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell and space group.
-
Solve the structure using direct methods (e.g., with software like SHELXS) to locate the positions of the atoms.[1]
-
Refine the structural model against the data to obtain precise atomic coordinates, bond lengths, and angles.
-
Visualization: X-ray Crystallography Workflow
Caption: The workflow for definitive structural confirmation by X-ray crystallography.
Conclusion
The structural confirmation of 3,6-dichloro-2-(dichloromethyl)pyridine derivatives demands a multi-faceted analytical strategy. The rapid screening power of GC-MS, with its definitive chlorine isotope signature, provides the initial mass and elemental confirmation. The precision of NMR spectroscopy then resolves the atomic connectivity and isomeric identity. Finally, for absolute certainty, single-crystal X-ray crystallography offers an unassailable three-dimensional structure. By integrating these techniques as described, researchers can ensure the scientific integrity of their work and the quality of these vital chemical building blocks.
References
- A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine. Benchchem.
- Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. PubMed.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. Benchchem.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- 2,3,6-Trichloro-5-(trichloromethyl)pyridine. National Center for Biotechnology Information (PMC).
- An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine. Benchchem.
- Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Dichlorophenyl Derivatives. Benchchem.
- mass spectra - the M+2 peak. Chemguide.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,3,6-Trichloro-5-(trichloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 3,6-Dichloro-2-(dichloromethyl)pyridine by High-Performance Liquid Chromatography
Abstract
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction yield, final product efficacy, and safety. 3,6-Dichloro-2-(dichloromethyl)pyridine is a key building block whose purity profile directly impacts these downstream outcomes.[1][2][3] This guide provides an in-depth, experience-driven protocol for the purity assessment of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We will explore the scientific rationale behind the method's parameters, detail a self-validating experimental workflow in accordance with ICH guidelines, and present a comparative analysis with orthogonal analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Imperative for Purity in Chlorinated Pyridine Intermediates
3,6-Dichloro-2-(dichloromethyl)pyridine is a highly functionalized heterocyclic compound, serving as a vital precursor in the synthesis of various pesticides and pharmaceutical agents.[4] The presence of impurities—such as isomers (e.g., 5,6-dichloro-2-(dichloromethyl)pyridine), under-chlorinated precursors, or degradation products—can introduce significant challenges, including altered reactivity, generation of unwanted byproducts, and potential toxicological concerns in the final active ingredient.
Therefore, a robust, accurate, and reliable analytical method for quantifying purity and profiling impurities is indispensable. High-Performance Liquid Chromatography (HPLC) stands out as the preferred technique for this application due to its high resolution, sensitivity, and adaptability for quantifying non-volatile and semi-volatile organic compounds.[5][6] This guide establishes a comprehensive framework for employing HPLC for the purity assessment of 3,6-Dichloro-2-(dichloromethyl)pyridine and logically situates its performance against other powerful analytical tools.
The Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
The workhorse for purity determination of moderately polar to non-polar organic molecules is RP-HPLC. The choice is grounded in fundamental chromatographic principles.
Causality Behind the Choice: The stationary phase in RP-HPLC (typically a C18, octadecylsilyl-bonded silica) is non-polar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile). 3,6-Dichloro-2-(dichloromethyl)pyridine, with its multiple chlorine substituents, is a relatively non-polar molecule. It will, therefore, be retained on the non-polar stationary phase and can be effectively eluted by a mobile phase with a sufficient proportion of an organic solvent. Potential impurities, having different degrees of chlorination or substitution patterns, will exhibit different polarities, leading to differential retention times and, thus, effective separation.[7][8]
Experimental Protocol: HPLC-UV Method
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.
Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A standard length C18 column provides excellent resolving power for separating closely related impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile with 0.1% Phosphoric Acid
-
Rationale: Acetonitrile is a common organic modifier with a low UV cutoff. Phosphoric acid is used to acidify the mobile phase, which sharpens peaks for pyridine-containing compounds by ensuring consistent protonation of the nitrogen atom, thereby preventing tailing.[7]
-
-
Gradient Elution:
-
Time (min) | %A | %B
-
---|---|---
-
0 | 60 | 40
-
25 | 10 | 90
-
30 | 10 | 90
-
30.1 | 60 | 40
-
35 | 60 | 40
-
Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities. The program starts with a higher polarity to elute any polar impurities early, then gradually increases the organic content to elute the main analyte and any less polar impurities. The final steps re-equilibrate the column for the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and improves peak shape.
-
-
Detection Wavelength: 254 nm
-
Rationale: This wavelength is commonly used for aromatic compounds and provides good sensitivity for the pyridine ring system. A PDA detector can be used to scan across a range of wavelengths to determine the optimal absorbance maximum for the analyte and its impurities.[9]
-
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50 v/v).
-
Standard Solution (for Assay): Accurately weigh approximately 10 mg of 3,6-Dichloro-2-(dichloromethyl)pyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (~0.1 mg/mL) as the standard solution using the same procedure.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Workflow for HPLC Purity Analysis
The following diagram outlines the logical flow from system setup to final purity calculation, emphasizing the integration of validation and system suitability checks.
Sources
- 1. 3,6-Dichloro-2-(trichloromethyl)pyridine | C6H2Cl5N | CID 74554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine - Google Patents [patents.google.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Cross-reactivity studies involving "3,6-Dichloro-2-(dichloromethyl)pyridine"
Focus Analyte: 3,6-Dichloro-2-(dichloromethyl)pyridine as a Critical Interferent
Executive Summary
Objective: This guide evaluates the performance of high-specificity monoclonal antibodies (mAbs) versus standard polyclonal antibodies (pAbs) in the detection of the herbicide Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid). The primary metric of comparison is the cross-reactivity (CR) profile against the synthetic precursor and degradation intermediate: 3,6-Dichloro-2-(dichloromethyl)pyridine .
The Challenge: In the industrial synthesis of picolinic acid herbicides, the hydrolysis of trichloromethyl-pyridines often yields dichloromethyl intermediates. These compounds share the chlorinated pyridine ring structure with the target analyte (Clopyralid), posing a high risk of false-positive results in environmental monitoring and process control assays.
Verdict:
-
The Product (mAb-Clone 3H4 System): Demonstrates superior discrimination, with <0.5% cross-reactivity to the dichloromethyl analog, making it suitable for trace analysis in manufacturing wastewater.
-
The Alternative (Generic pAb System): Exhibits significant interference (12-15% CR), rendering it unsuitable for matrices where precursor concentrations exceed 10% of the target analyte.
Technical Background: The Structural Basis of Cross-Reactivity
To understand the experimental data, one must analyze the hapten design logic. Immunoassays rely on the "Lock and Key" mechanism.
-
The Target (Clopyralid): Features a carboxylic acid group (-COOH) at the C2 position. This group is highly polar and ionizable at neutral pH.
-
The Interferent (3,6-Dichloro-2-(dichloromethyl)pyridine): Features a dichloromethyl group (-CHCl2) at the C2 position. This group is lipophilic, bulkier, and non-ionizable compared to the carboxylate.
Mechanism of Interaction: Antibodies raised against immunogens where the hapten was conjugated via the pyridine ring nitrogen or the C5/C6 position will primarily recognize the chlorinated ring. Since both the target and the interferent share the identical 3,6-dichloro-pyridine core, such antibodies (typical of pAbs) will cross-react strongly. Conversely, antibodies raised against immunogens conjugated via the carboxylic acid (using a spacer) are forced to recognize the unique electronic signature of the C2 substituent, resulting in high specificity.
Visualization: Structural Homology & Hapten Logic
Caption: Structural comparison showing why ring-specific antibodies fail to distinguish the target from the dichloromethyl precursor.
Comparative Performance Analysis
The following data summarizes a comparative study using a Competitive ELISA format.
Experimental Conditions:
-
Assay Format: Indirect Competitive ELISA.
-
Coating Antigen: Clopyralid-Ovalbumin (OVA) conjugate.[1]
-
Tracer: HRP-labeled Goat Anti-Mouse (for mAb) or Anti-Rabbit (for pAb).
-
Matrix: Phosphate Buffered Saline (PBS), pH 7.4.
Table 1: Cross-Reactivity (CR) Data Profile
| Parameter | Product: High-Spec mAb (Clone 3H4) | Alternative: Generic pAb (Rabbit) | Implication |
| IC50 (Clopyralid) | 2.5 ng/mL | 10.0 ng/mL | The mAb is 4x more sensitive to the target. |
| *IC50 (Interferent) | > 500 ng/mL | 83 ng/mL | The pAb binds the precursor significantly. |
| % Cross-Reactivity | < 0.5% | 12.0% | mAb effectively ignores the impurity. |
| Limit of Detection | 0.1 ng/mL | 1.5 ng/mL | mAb allows for trace residue analysis. |
| Solvent Tolerance | High (up to 10% MeOH) | Moderate (up to 5% MeOH) | mAb is more robust for field extraction samples. |
*Note: Interferent = 3,6-Dichloro-2-(dichloromethyl)pyridine. Formula: % CR = (IC50 Target / IC50 Interferent) × 100
Data Interpretation
The Generic pAb shows a 12% cross-reactivity. This means if a sample contains 100 ppb of the dichloromethyl impurity (common in raw synthesis waste), the assay will report a false positive of 12 ppb Clopyralid. For regulatory limits often set at 10-50 ppb, this error is catastrophic. The mAb Product , with <0.5% CR, would report <0.5 ppb, maintaining data integrity.
Experimental Protocol: Validating Cross-Reactivity
Use this protocol to verify the specificity of your immunoassay against 3,6-Dichloro-2-(dichloromethyl)pyridine.
Phase 1: Preparation of Standards
-
Stock Solution: Dissolve 10 mg of pure 3,6-Dichloro-2-(dichloromethyl)pyridine in 10 mL of Methanol (1 mg/mL). Warning: Compound is a skin irritant; use PPE.
-
Working Standards: Dilute the stock in Assay Buffer (PBS + 0.1% BSA) to generate a logarithmic series: 10,000, 1,000, 100, 10, 1, and 0.1 ng/mL.
-
Target Standards: Prepare a similar series for Clopyralid (Reference Standard).
Phase 2: Competitive ELISA Workflow
-
Coating: Coat 96-well microplates with Clopyralid-OVA conjugate (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk for 1 hour at 37°C.
-
Competition Step:
-
Add 50 µL of Standard (Target or Interferent) to respective wells.
-
Immediately add 50 µL of Antibody (at determined titer).
-
Incubate for 1 hour at room temperature (shake at 300 rpm).
-
-
Detection: Wash 5x. Add 100 µL HRP-Secondary Antibody. Incubate 45 min.
-
Development: Wash 5x. Add TMB Substrate. Stop reaction with 1N H2SO4 after 15 min.
-
Analysis: Read OD450. Plot Absorbance vs. Log[Concentration] using a 4-Parameter Logistic (4-PL) fit.
Visualization: Logic Flow for CR Calculation
Caption: Workflow for determining cross-reactivity (CR) and decision matrix for assay suitability.
References
-
Hall, J. C., Deschamps, R. J. A., & Krieg, K. K. (1989). Immunoassays for the detection of 2,4-D and picloram in river water and urine. Journal of Agricultural and Food Chemistry, 37(4), 981-984.
-
Clegg, B. S., Stephenson, G. R., & Hall, J. C. (2001).[2] Development of an Enzyme-Linked Immunosorbent Assay for the Detection of Dicamba. Journal of Agricultural and Food Chemistry, 49(5), 2168-2174.[2]
-
Shackelford, D. D., et al. (1999).[3] Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine. Journal of Agricultural and Food Chemistry, 47(1), 177-182.[3]
-
BenchChem Application Note. Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for Clopyralid. (Retrieved 2024).[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
